L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine
Description
Properties
CAS No. |
196085-81-1 |
|---|---|
Molecular Formula |
C25H37N5O7 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H37N5O7/c1-14(2)12-19(29-22(33)17(26)13-15-5-7-16(31)8-6-15)24(35)30-11-3-4-20(30)23(34)28-18(25(36)37)9-10-21(27)32/h5-8,14,17-20,31H,3-4,9-13,26H2,1-2H3,(H2,27,32)(H,28,34)(H,29,33)(H,36,37)/t17-,18-,19-,20-/m0/s1 |
InChI Key |
ZQNVNFPNBWYKED-MUGJNUQGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Peptide Coupling Using Carbodiimide Chemistry
A common and effective method for peptide bond formation in this tetrapeptide synthesis is the use of N,N'-dicyclohexylcarbodiimide (DCC) or related carbodiimides as coupling agents. This method activates the carboxyl group of one amino acid or peptide fragment to react with the amino group of another, forming the peptide bond.
- Protection of amino groups : Amino acids such as L-tyrosine, L-leucine, and L-proline are protected at their amino groups using trityl or t-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during coupling.
- Activation and coupling : The carboxyl group of the protected amino acid ester is activated by DCC in an organic solvent like methylene chloride or tetrahydrofuran (THF). The activated intermediate then reacts with the amino group of the next amino acid or peptide fragment.
- Deprotection : After coupling, protecting groups are removed selectively using acidic conditions (e.g., aqueous acetic acid or acetone with hydrochloric acid) to expose the amino group for the next coupling step.
This approach is exemplified in the preparation of related peptides such as oxytocin intermediates, where S,N-ditrityl L-cysteine derivatives are coupled with amino acid esters in the presence of DCC, followed by selective deprotection and further coupling steps to build up the peptide chain.
Use of Protected Amino Acid Esters and Peptide Fragments
- The synthesis often starts with protected amino acid esters such as ethyl or methyl esters of L-tyrosine, L-leucine, and L-proline.
- These esters are coupled sequentially, for example, coupling S,N-ditrityl L-cysteine with ethyl L-tyrosine hydrochloride to form dipeptides, which are then saponified and further coupled with L-leucine or L-proline esters.
- The final coupling involves the glutamine residue, which may be introduced as a protected derivative (e.g., phthaloyl or other amide-protected forms) to prevent side reactions during peptide bond formation.
Preparation of L-Glutamine Residue
- L-Glutamine is often prepared or introduced as a protected intermediate to avoid side reactions due to its amide side chain.
- A notable method for synthesizing L-glutamine involves reacting phthalic anhydride with excess L-glutamic acid at elevated temperatures (120-180°C) to form phthaloyl-L-glutamic acid, which is then converted to phthaloyl-L-glutamine by reaction with concentrated ammonia. Subsequent removal of the phthaloyl protecting group by hydrazine hydrate yields L-glutamine.
- This protected glutamine derivative is then coupled to the growing peptide chain under carbodiimide-mediated conditions.
Representative Synthetic Sequence (Conceptual)
| Step | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | S,N-ditrityl L-cysteine + ethyl L-tyrosine hydrochloride | DCC, methylene chloride, slight excess DCC | S,N-ditrityl L-cysteinyl ethyl L-tyrosinate | DCC excess destroyed by acetic acid |
| 2 | Saponification of dipeptide ester | KOH in methanol reflux | S,N-ditrityl L-cysteinyl L-tyrosine triethylamine | Prepares for next coupling |
| 3 | Dipeptide + methyl L-leucinate ester | DCC, methylene chloride | Tripeptide ester | Coupling continues peptide elongation |
| 4 | Saponification of tripeptide ester | KOH in methanol reflux | Tripeptide acid | Ready for next coupling |
| 5 | Tripeptide acid + protected L-glutamine derivative | DCC, methylene chloride | Tetrapeptide ester | Final coupling step |
| 6 | Selective deprotection | Aqueous acetic acid or acetone/HCl | L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine | Removal of protecting groups |
This sequence is adapted from methods used in peptide synthesis patents and literature describing similar peptide chains.
Analytical and Purification Techniques
- Purification : After each coupling and deprotection step, purification is typically performed by extraction, crystallization, or chromatographic methods such as reverse-phase HPLC.
- Characterization : The purity and identity of intermediates and final products are confirmed by techniques including:
- Mass spectrometry (e.g., ESI-MS)
- Nuclear magnetic resonance (NMR) spectroscopy
- High-performance liquid chromatography (HPLC)
- These methods ensure the correct sequence and high purity of the synthesized tetrapeptide.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Conditions/Notes |
|---|---|---|
| Coupling agent | N,N'-dicyclohexylcarbodiimide (DCC) | Used in slight excess (10-30%) |
| Solvent | Methylene chloride, tetrahydrofuran (THF) | Anhydrous, inert atmosphere preferred |
| Protection groups | Trityl (Trt), Boc, phthaloyl | Protect amino and side chain groups |
| Deprotection | Aqueous acetic acid, acetone/HCl, hydrazine hydrate | Selective removal of protecting groups |
| Temperature | Room temperature to reflux | Depends on reaction step |
| Purification | Extraction, crystallization, HPLC | Ensures product purity >95% |
| Yield | Varies by step, overall moderate to high | Optimized by reaction conditions |
Research Findings and Considerations
- The use of trityl and phthaloyl protecting groups allows selective protection of amino and side chain functionalities, facilitating stepwise peptide assembly without side reactions.
- Carbodiimide-mediated coupling is efficient but requires careful control of reagent stoichiometry and reaction conditions to minimize racemization and side products.
- The synthesis of L-glutamine derivatives via phthaloyl intermediates is advantageous for cost, selectivity, and yield, enabling incorporation into peptides without degradation.
- Analytical methods such as HPLC and mass spectrometry are critical for confirming the identity and purity of the tetrapeptide, ensuring its suitability for pharmaceutical or biochemical applications.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Oxidation: Dityrosine, quinones.
Reduction: Free thiols.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
L-alanyl-L-glutamine (Dipeptiven®)
- Advantages: As a dipeptide, it demonstrates superior stability and solubility compared to free glutamine, making it suitable for intravenous administration. Clinical trials (e.g., Bollhalder et al., 2012) confirm its efficacy in reducing complications in critically ill patients .
- Limitations: Limited to short-term use due to rapid hydrolysis in plasma .
Glycyl-L-tyrosine
This compound
- However, its larger size may reduce bioavailability compared to dipeptides like Dipeptiven®.
- Research Gaps: No clinical trials are cited in the provided evidence; its applications remain exploratory .
Stability and Bioavailability
- Dipeptides (e.g., L-alanyl-L-glutamine): Rapidly hydrolyzed in plasma to release free amino acids, ensuring quick bioavailability .
- Tetrapeptides (e.g., this compound) : Slower degradation due to increased molecular complexity, which may prolong biological activity but reduce absorption efficiency .
Research and Development Trends
- Dipeptides : Dominant in clinical use due to optimized pharmacokinetics. Dipeptiven® is FDA-approved for parenteral nutrition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
